2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide
Overview
Description
2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyridine core structure, which is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The methoxy group at the 6-position and the acetamide group at the 3-position further define its chemical structure .
Preparation Methods
The synthesis of 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide typically involves a multi-step process. One common synthetic route includes the alkylation of an imidazo[1,2-a]pyridine derivative in the presence of a suitable base and solvent. For instance, the alkylation can be carried out in acetonitrile due to its good solubility properties under heating conditions . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development purposes .
Chemical Reactions Analysis
2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The methoxy and acetamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrophobic interactions and hydrogen bonding with target proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a similar imidazo core structure but with a thiazole ring instead of a pyridine ring.
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This derivative has additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-2-3-10-12-5-7(4-9(11)14)13(10)6-8/h2-3,5-6H,4H2,1H3,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLUTOIVXZEOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2CC(=O)N)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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